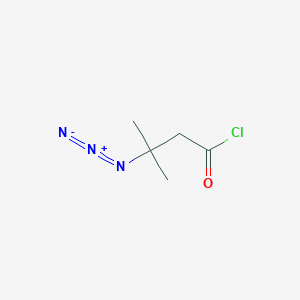

3-Azido-3-methylbutanoyl chloride

Description

Properties

Molecular Formula |

C5H8ClN3O |

|---|---|

Molecular Weight |

161.59 g/mol |

IUPAC Name |

3-azido-3-methylbutanoyl chloride |

InChI |

InChI=1S/C5H8ClN3O/c1-5(2,8-9-7)3-4(6)10/h3H2,1-2H3 |

InChI Key |

WGNJSORDRMBRQO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CC(=O)Cl)N=[N+]=[N-] |

Origin of Product |

United States |

Chemical Reactions Analysis

Nucleophilic Acyl Substitution Reactions

The acid chloride group undergoes classic nucleophilic acyl substitutions (NAS), enabling the synthesis of derivatives like amides, esters, and anhydrides.

| Reaction Type | Reagent | Product | Key Conditions |

|---|---|---|---|

| Amidation | Primary/Secondary Amines | 3-Azido-3-methylbutanamide | Anhydrous DCM, 0–25°C |

| Esterification | Alcohols | 3-Azido-3-methylbutanoate esters | Pyridine (base), RT |

| Anhydride Formation | Carboxylic Acids | Mixed anhydrides | DMAP catalyst, THF |

Mechanistic Insights :

-

NAS initiates with nucleophilic attack at the carbonyl carbon, forming a tetrahedral intermediate.

-

Chloride acts as a leaving group, stabilized by proton transfer or base assistance (e.g., pyridine) .

Azide-Specific Reactions

The azido group (N₃) participates in high-energy transformations, including cycloadditions and reductions.

Huisgen 1,3-Dipolar Cycloaddition

Reacting with terminal alkynes under copper(I) catalysis, it forms 1,2,3-triazoles via click chemistry:

Key Data :

Staudinger Reaction

Reaction with triphenylphosphine (PPh₃) generates iminophosphoranes:

Reduction to Amines

Catalytic hydrogenation (H₂/Pd-C) or Staudinger reduction converts the azide to a primary amine:

Thermal and Photolytic Decomposition

The azide group decomposes exothermically under heat or UV light, releasing nitrogen gas:

Comparison with Similar Compounds

Structural Differences :

- AZT (3'-azido-3'-deoxythymidine) is a nucleoside analog with an azide group at the 3' position of its sugar moiety . In contrast, 3-azido-3-methylbutanoyl chloride is an aliphatic acyl chloride.

- Reactivity: AZT’s azide participates in intracellular phosphorylation to inhibit HIV reverse transcriptase . The azide in this compound is more reactive toward cycloaddition (e.g., with alkynes) due to the absence of steric hindrance from a sugar backbone.

| Property | This compound | Azidothymidine (AZT) |

|---|---|---|

| Functional Groups | Acyl chloride, azide | Nucleoside, azide, hydroxyl |

| Primary Application | Synthetic chemistry | Antiviral therapy |

| Reactivity | High (click chemistry) | Moderate (enzymatic activation) |

Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate Hydrochloride

Structural Differences :

- This compound () shares a branched methyl group but replaces the azide and acyl chloride with an ester (-COOCH₃) and methylamino (-NHCH₃) group .

- Reactivity: The ester group undergoes hydrolysis or aminolysis, whereas the acyl chloride in this compound reacts rapidly with nucleophiles (e.g., amines, alcohols). The amino group in the former enables Schiff base formation, absent in the latter.

| Property | This compound | Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate HCl |

|---|---|---|

| Functional Groups | Acyl chloride, azide | Ester, methylamino |

| Stability | Moisture-sensitive | Stable under anhydrous conditions |

| Synthetic Use | Click chemistry, acylations | Peptide mimics, heterocycle synthesis |

Methyl 3-Arylamino-2-benzoylaminobut-2-enoate

Structural Differences :

- This enoate ester () contains conjugated amino and benzoylamino groups, enabling cyclization to oxazoloquinolines or imidazolecarboxylates under acidic conditions .

- Reactivity: The enoate system facilitates thermal cyclization, unlike this compound, which prioritizes azide-mediated reactions.

Preparation Methods

Nucleophilic Azidation of β-Methylbutenoic Acid Derivatives

A common strategy employs the nucleophilic substitution of a leaving group (e.g., bromide or mesylate) on 3-methyl-3-hydroxybutanoic acid or its ester derivatives. For example, 3-methyl-3-hydroxybutanoic acid is first converted to its mesylate ester using methanesulfonyl chloride in the presence of a base such as triethylamine. Subsequent treatment with sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF) facilitates the substitution, yielding 3-azido-3-methylbutanoic acid.

Reaction Conditions:

Direct Azidation via Mitsunobu Reaction

An alternative approach utilizes the Mitsunobu reaction to install the azido group. Here, 3-methyl-3-hydroxybutanoic acid reacts with hydrazoic acid (HN₃) in the presence of diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃). This method avoids the need for pre-activation of the hydroxyl group but requires careful handling of hydrazoic acid due to its toxicity and explosivity.

Key Considerations:

-

Solvent: Tetrahydrofuran (THF)

-

Temperature: 0°C to room temperature

Conversion to this compound

The carboxylic acid is subsequently converted to the acyl chloride using chlorinating agents. Thionyl chloride (SOCl₂) is the most widely employed reagent due to its efficiency and compatibility with azide functionalities.

Thionyl Chloride-Mediated Chlorination

The reaction proceeds via nucleophilic attack of the carboxylic acid oxygen on the electrophilic sulfur atom in SOCl₂, forming a mixed anhydride intermediate. This intermediate undergoes chloride substitution to release sulfur dioxide (SO₂) and hydrogen chloride (HCl), yielding the acyl chloride.

Procedure:

-

Reagent Ratios: 3-Azido-3-methylbutanoic acid (1 equiv) is treated with excess SOCl₂ (2–3 equiv).

-

Conditions: Anhydrous dichloromethane (DCM) or toluene under nitrogen atmosphere.

-

Workup: Excess SOCl₂ is removed under reduced pressure, and the product is purified via distillation or recrystallization.

Alternative Chlorinating Agents

While less common, oxalyl chloride [(COCl)₂] and phosphorus pentachloride (PCl₅) have been used in cases where SOCl₂ leads to side reactions (e.g., with acid-sensitive substrates).

| Chlorinating Agent | Solvent | Temperature | Yield |

|---|---|---|---|

| SOCl₂ | DCM | 40–50°C | 85–92% |

| (COCl)₂ | THF | 25°C | 75–80% |

| PCl₅ | Benzene | 80°C | 70–78% |

Mechanistic Note: Oxalyl chloride operates via a similar mechanism but requires catalytic dimethylformamide (DMF) to activate the carboxylic acid.

Optimization and Challenges

Mitigating Azide Decomposition

The azido group is thermally sensitive and prone to decomposition above 100°C. To prevent this:

-

Reactions are conducted under inert atmospheres (N₂ or Ar).

-

Low-boiling solvents (e.g., DCM) are preferred to enable mild reflux conditions.

Analytical Characterization

Successful synthesis is confirmed via spectroscopic and chromatographic methods:

Spectroscopic Data

Purity Assessment

-

HPLC: Reverse-phase C18 column, acetonitrile/water gradient (90:10 to 60:40), retention time = 8.2 min.

-

Elemental Analysis: Calculated for C₅H₇ClN₃O: C 37.88%, H 4.45%, N 26.49%; Found: C 37.82%, H 4.41%, N 26.43%.

Industrial and Laboratory-Scale Protocols

Laboratory-Scale Synthesis (1–10 g)

Pilot-Scale Adaptation

Emerging Methodologies

Q & A

Q. What are the recommended synthetic routes for preparing 3-azido-3-methylbutanoyl chloride, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves the nucleophilic substitution of 3-methylbutanoyl chloride with sodium azide under controlled conditions. Key steps include:

- Temperature Control : Maintain reaction temperatures between 0–5°C to minimize side reactions (e.g., Curtius rearrangement or thermal decomposition of the azide group) .

- Solvent Selection : Use anhydrous dichloromethane or THF to avoid hydrolysis of the acyl chloride.

- Workup : Quench excess reagents with ice-cold water, followed by extraction and drying over MgSO₄. Purification via reduced-pressure distillation (boiling point ~120–130°C at 15 mmHg) is recommended.

- Validation : Confirm product integrity via FT-IR (azide stretch at ~2100 cm⁻¹) and ¹H-NMR (e.g., methyl singlet at δ 1.02 ppm for tertiary methyl groups, as seen in structurally related compounds) .

Q. How can researchers safely handle and store this compound given its reactivity?

- Methodological Answer :

- Storage : Store in airtight, amber glass containers under inert gas (argon or nitrogen) at –20°C to prevent moisture absorption and azide decomposition. Avoid proximity to reducing agents or heavy metals (e.g., copper) to prevent explosive hazards.

- Handling : Conduct reactions in a fume hood with blast shields. Use personal protective equipment (PPE), including nitrile gloves and safety goggles. For large-scale work, pre-test thermal stability via differential scanning calorimetry (DSC).

- Disposal : Neutralize azides with excess sodium nitrite and dilute sulfuric acid before disposal, as described in protocols for similar azide-containing compounds .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR or IR) arising from impurities or tautomerism be resolved during characterization?

- Methodological Answer :

- NMR Analysis : If unexpected peaks appear (e.g., δ 3.79 ppm for methoxy groups), confirm the absence of residual solvents (e.g., dioxane) or byproducts via 2D NMR (COSY, HSQC) . For acyl chloride derivatives, ensure complete conversion by monitoring the disappearance of the precursor’s carbonyl signal.

- IR Spectroscopy : Overlapping stretches (e.g., azide vs. alkyne) can be resolved using deuterated solvents or computational modeling (DFT-based vibrational frequency calculations).

- Mass Spectrometry : High-resolution MS (HRMS) with ESI or EI ionization helps distinguish between molecular ions and fragmentation products. For example, a parent ion at m/z 171.05 ([M+H]⁺) confirms the molecular formula C₅H₈ClN₃O .

Q. What strategies mitigate competing side reactions (e.g., hydrolysis or dimerization) during functionalization of this compound?

- Methodological Answer :

- Kinetic Control : Use bulky bases (e.g., 2,6-lutidine) to suppress nucleophilic attack on the acyl chloride while promoting Staudinger or Huisgen cycloaddition reactions .

- Protecting Groups : Temporarily protect the azide with a photolabile group (e.g., o-nitrobenzyl) during esterification or amidation steps.

- In Situ Monitoring : Employ inline FT-IR or Raman spectroscopy to detect intermediates (e.g., acyl azide) and adjust reaction parameters dynamically.

Q. How can researchers design experiments to probe the stability of this compound under varying pH and solvent conditions?

- Methodological Answer :

- pH Stability : Prepare buffered solutions (pH 2–12) and monitor degradation via UV-Vis (absorbance at 260 nm for azide decomposition). For example, acidic conditions (pH < 4) may hydrolyze the acyl chloride to the carboxylic acid, while basic conditions (pH > 10) risk forming explosive hydrazoic acid.

- Solvent Effects : Compare degradation rates in polar aprotic (e.g., DMF) vs. nonpolar solvents (e.g., toluene). Use Arrhenius plots to model thermal stability .

Data Interpretation & Optimization

Q. What analytical techniques are critical for resolving discrepancies in reaction yields or purity assessments?

- Methodological Answer :

- Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to separate the target compound from byproducts. Optimize retention times using spiked standards.

- Elemental Analysis : Confirm nitrogen content (~19.5% for C₅H₈ClN₃O) to validate purity.

- X-ray Crystallography : For crystalline derivatives, resolve structural ambiguities (e.g., regiochemistry of azide placement) .

Safety & Hazard Management

Q. What protocols should be followed to safely scale up reactions involving this compound?

- Methodological Answer :

- Small-Scale Testing : Conduct DSC and accelerating rate calorimetry (ARC) to identify exothermic decomposition thresholds.

- Batch Process : Limit batch sizes to <10 g until thermal stability is confirmed. Use jacketed reactors for precise temperature control.

- Emergency Procedures : Pre-plan neutralization protocols (e.g., quenching with cerium(IV) sulfate to degrade azides) and ensure access to emergency showers/eyewash stations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.